4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one
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Overview
Description
4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one is a compound that features an oxazolidinone ring substituted with an amino group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The oxazolidinone ring can interact with enzymes, leading to the inhibition of their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A fluorinated pyridine used in the synthesis of active pharmaceutical ingredients.
2-(Trifluoromethyl)-4-pyridinamine: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one is unique due to its combination of an oxazolidinone ring with a trifluoroethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C5H7F3N2O2 |
---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
4-amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H7F3N2O2/c6-5(7,8)2-10-4(11)3(9)1-12-10/h3H,1-2,9H2 |
InChI Key |
NZUGGTIAEZIRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CC(F)(F)F)N |
Origin of Product |
United States |
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